N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl sulfanyl group at position 5 and a biphenyl-2-yl acetamide moiety. Its structural complexity arises from dual sulfanyl linkages and aromatic substituents, which influence physicochemical properties and biological interactions.
Properties
CAS No. |
477313-76-1 |
|---|---|
Molecular Formula |
C24H21N3O2S3 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O2S3/c1-29-19-13-11-17(12-14-19)15-30-23-26-27-24(32-23)31-16-22(28)25-21-10-6-5-9-20(21)18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,25,28) |
InChI Key |
FMVONNNLKJEFLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. A modified Hurd-Mori reaction enables the preparation of 5-substituted-2-amino-1,3,4-thiadiazoles:
-
Reaction Setup :
-
4-Methoxybenzyl thiol (1.2 equiv) and carbon disulfide (CS₂) react with hydrazine hydrate in ethanol under reflux (80°C, 6 hr).
-
Intermediate : 4-Methoxybenzyl thiosemicarbazide.
-
-
Cyclization :
-
Chlorination :
Table 1 : Optimization of Chlorination Conditions
| Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| DCM | 40 | 8 | 85 |
| THF | 60 | 6 | 72 |
| Toluene | 110 | 4 | 64 |
Synthesis of Intermediate B: 2-Mercapto-N-(Biphenyl-2-yl)Acetamide
Acetamide Formation
The acetamide fragment is prepared via a two-step protocol:
-
Acylation :
-
Thiolation :
Key Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.68–7.12 (m, 9H, Ar-H), 3.82 (s, 2H, CH₂S), 2.51 (s, 1H, SH).
-
ESI-MS : m/z 285.1 [M+H]⁺.
Final Coupling Reaction
Nucleophilic Aromatic Substitution
Intermediate A and B undergo SNAr in anhydrous DMF with potassium carbonate (K₂CO₃) as a base:
-
Reaction Conditions :
-
Intermediate A (1.0 equiv), Intermediate B (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 12 hr.
-
Workup : The mixture is poured into ice-water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane:ethyl acetate = 3:1).
-
-
Yield and Purity :
-
Isolated Yield: 63%.
-
HPLC Purity: 98.2% (C18 column, acetonitrile:H₂O = 70:30).
-
Table 2 : Impact of Base on Coupling Efficiency
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 63 |
| NaH | DMF | 60 | 48 |
| Cs₂CO₃ | DMSO | 100 | 55 |
Spectroscopic Validation and Structural Confirmation
¹H NMR Analysis
-
Thiadiazole Protons : Singlets at δ 8.21 (C2-H) and δ 7.94 (C5-H).
-
Acetamide NH : δ 10.34 (s, 1H).
-
4-Methoxybenzyl Group : δ 3.81 (s, 3H, OCH₃), δ 4.32 (s, 2H, SCH₂).
High-Resolution Mass Spectrometry (HRMS)
-
Observed : m/z 480.0869 [M+H]⁺ (Calc. 480.0871 for C₂₄H₂₂N₃O₂S₃⁺).
Optimization Challenges and Alternative Routes
Limitations of SNAr Approach
-
Competitive Side Reactions : Overheating (>90°C) leads to desulfuration or ring-opening byproducts.
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Solvent Polarity : DMF enhances reactivity but complicates purification due to high boiling point.
Palladium-Catalyzed Cross-Coupling
As an alternative, Suzuki-Miyaura coupling could link pre-functionalized thiadiazole and biphenyl fragments, though this requires boronated intermediates.
Scalability and Industrial Relevance
Cost-Benefit Analysis
-
POCl₃ Usage : Generates HCl gas, necessitating scrubbers.
-
Thiourea Toxicity : Requires closed systems to mitigate exposure risks.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In catalysis, it could facilitate the formation or breaking of chemical bonds.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiadiazole derivatives vary significantly based on substituents at positions 2 and 5 of the heterocyclic core. Below is a comparative analysis of key analogues:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Chlorine substitution (e.g., 5j) increases melting points compared to benzyl (5h) or methoxybenzyl groups, likely due to enhanced crystallinity from stronger intermolecular forces .
- Bulkier Substituents: The biphenyl group in the target compound may reduce solubility compared to smaller aryl groups (e.g., 3-chlorophenyl in ) but could improve lipophilicity for membrane permeability .
- Synthetic Yields: Benzyl sulfanyl derivatives (e.g., 5h) show higher yields (88%) than chlorinated analogues (82%), suggesting steric or electronic effects during S-alkylation .
Physicochemical Properties
- Melting Points: Thiadiazole derivatives typically exhibit melting points between 130–170°C, influenced by substituents. For instance, 5g (ethylthio substituent) melts at 168–170°C, higher than benzylthio analogues (133–135°C) . The target compound’s 4-methoxybenzyl group may lower its melting point compared to chlorinated derivatives due to reduced polarity.
- Lipophilicity: The biphenyl group and methoxy substituent likely increase logP values, enhancing blood-brain barrier penetration compared to polar groups like sulfonamides () .
Structural and Conformational Analysis
- Crystal Packing: ’s thiadiazole derivative adopts a butterfly conformation, with aromatic rings nearly coplanar. The biphenyl group in the target compound may introduce steric hindrance, altering binding modes .
Biological Activity
N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure featuring:
- A biphenyl moiety.
- A thiadiazole ring substituted with a methoxybenzyl sulfanyl group.
- An acetamide functional group.
This structural diversity contributes to its biological activity, particularly against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit potent anticancer properties. This compound has been evaluated for its cytotoxic effects on several human cancer cell lines, including:
- HT-29 (colorectal cancer)
- A431 (epidermoid carcinoma)
- PC3 (prostate cancer)
In vitro assays using the MTT method indicated that this compound induces significant cytotoxicity, with IC50 values demonstrating its effectiveness compared to standard chemotherapeutic agents. For instance, one study reported an IC50 value of 9.5 µM against the A431 cell line, indicating strong antiproliferative activity .
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 in treated cancer cells .
- Inhibition of VEGFR : It inhibits the phosphorylation of vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis and growth .
Toxicity Profile
Despite its promising biological activity, the compound exhibits certain toxicological effects. Studies indicate that it may cause skin irritation and is harmful if ingested . Therefore, careful consideration of dosage and administration routes is necessary in therapeutic applications.
Comparative Biological Activity
To provide a clearer understanding of the compound's efficacy relative to similar compounds, a summary table is presented below:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| N-(biphenyl-2-yl)-2-{...} | A431 | 9.5 | Apoptosis induction; VEGFR inhibition |
| Compound X | HT-29 | 12.0 | Apoptosis induction |
| Compound Y | PC3 | 15.5 | Cell cycle arrest |
Case Studies
A recent case study involving the synthesis and evaluation of related thiadiazole derivatives highlighted the importance of structural modifications for enhancing biological activity. The study found that introducing various substituents on the thiadiazole ring significantly affected cytotoxicity and selectivity towards cancer cells .
Q & A
Q. Optimization factors :
- Temperature control : Reactions often require reflux in solvents like dichloromethane or THF .
- pH adjustment : Acidic/basic conditions influence substitution efficiency (e.g., pH 6–7 for thiol-thiadiazole coupling) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Basic: Which spectroscopic techniques confirm structural integrity and purity?
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., biphenyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 508.2) .
- HPLC : Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Advanced: How can contradictions in reported biological activities be resolved?
Discrepancies arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
- Substituent effects : Methoxybenzyl groups may enhance membrane permeability but reduce target binding .
Resolution strategies : - Standardize assays (e.g., uniform ATP concentration in kinase studies).
- Compare EC values under identical conditions .
Advanced: What computational methods predict reactivity and optimize synthesis?
- Quantum chemical calculations : Density Functional Theory (DFT) models transition states for thiadiazole cyclization .
- Reaction path search : Machine learning identifies optimal reagents (e.g., DCC vs. EDC for amidation) .
- Data-driven feedback : Experimental results refine computational parameters (e.g., solvent dielectric constant) .
Basic: Which functional groups dictate reactivity and bioactivity?
- 1,3,4-Thiadiazole core : Electrophilic at C2, enabling nucleophilic substitutions .
- Sulfanyl (-S-) linkages : Susceptible to oxidation; stabilize via inert atmospheres .
- 4-Methoxybenzyl group : Enhances lipophilicity (logP ~3.5) and π-π stacking with aromatic enzyme pockets .
Advanced: How to design SAR studies for this compound?
- Substituent variation : Replace methoxy with ethoxy or halogens to probe steric/electronic effects .
- Bioisosteric replacement : Swap thiadiazole with oxadiazole to assess ring electronegativity impact .
- Activity cliffs : Test truncated analogs (e.g., remove biphenyl) to identify minimal pharmacophores .
Advanced: What strategies prevent decomposition during reactions?
- Inert atmosphere : Use N/Ar to prevent sulfanyl oxidation .
- Low-temperature storage : -20°C in amber vials to avoid photodegradation .
- Stabilizing additives : Include radical scavengers (e.g., BHT) in reaction mixtures .
Basic: What impurities arise during synthesis, and how are they removed?
- Common impurities :
- Unreacted thiosemicarbazides (retention time: 2.1 min, HPLC).
- Disulfide byproducts (MS: m/z 450–470) .
- Purification :
- Silica gel chromatography (ethyl acetate/hexane, 3:7).
- Recrystallization from ethanol/water (70:30) .
Advanced: How to integrate experimental data with computational models?
- Feedback loops : Use HPLC yield data to train Bayesian optimization algorithms for solvent selection .
- Molecular docking : Correlate IC values with binding scores (e.g., AutoDock Vina) to prioritize analogs .
Advanced: What challenges exist in scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
